Isopropyl 4-aminopiperidine-1-carboxylate chemical structure and properties
Isopropyl 4-aminopiperidine-1-carboxylate chemical structure and properties
Here is an in-depth technical guide on Isopropyl 4-aminopiperidine-1-carboxylate , structured for researchers and drug development professionals.
A Strategic Pharmacophore Scaffold for Medicinal Chemistry
Executive Summary & Structural Identity
Isopropyl 4-aminopiperidine-1-carboxylate is a specialized heterocyclic building block used extensively in the synthesis of pharmaceutical libraries. Unlike its transiently protected analogue tert-butyl 4-aminopiperidine-1-carboxylate (4-N-Boc-aminopiperidine), the isopropyl carbamate moiety is often employed as a permanent structural motif in final drug candidates to modulate lipophilicity (LogP) and metabolic stability without introducing the liability of rapid enzymatic hydrolysis common to simple esters.
Chemical Identity
| Property | Detail |
| IUPAC Name | Propan-2-yl 4-aminopiperidine-1-carboxylate |
| CAS Number | 502931-34-2 |
| Molecular Formula | C |
| Molecular Weight | 186.25 g/mol |
| SMILES | CC(C)OC(=O)N1CCC(N)CC1 |
| Structural Class | N-substituted Piperidine / Carbamate / Primary Amine |
Structural Analysis
The molecule consists of a piperidine ring featuring two distinct functional handles:
-
C4-Position (Primary Amine): A highly nucleophilic
group serving as the primary attachment point for pharmacophores via amide coupling, reductive amination, or urea formation. -
N1-Position (Isopropyl Carbamate): A steric and electronic modulator. The isopropyl group adds bulk and lipophilicity compared to a methyl/ethyl carbamate, potentially improving blood-brain barrier (BBB) penetration or reducing clearance rates.
Physicochemical Profile
The following data represents consensus values derived from structure-property relationship (SPR) algorithms and analogous carbamate scaffolds.
| Parameter | Value (Approx.) | Significance in Drug Design |
| LogP (Octanol/Water) | 1.15 ± 0.2 | Moderate lipophilicity; ideal for fragment-based drug discovery (FBDD). |
| pKa (Basic Amine) | 10.1 ± 0.3 | Typical for primary aliphatic amines; protonated at physiological pH. |
| pKa (Carbamate N) | -1.5 (Neutral) | The carbamate nitrogen is non-basic due to resonance delocalization. |
| Polar Surface Area (PSA) | 67 Ų | Well within the Veber rules (≤ 140 Ų) for oral bioavailability. |
| Rotatable Bonds | 3 | Low flexibility suggests lower entropic penalty upon binding. |
| Boiling Point | 285°C (Predicted) | High boiling point requires vacuum distillation for purification. |
Synthetic Methodology
To ensure high purity and regioselectivity, the direct reaction of 4-aminopiperidine with isopropyl chloroformate is discouraged due to the competing nucleophilicity of the primary and secondary amines, which leads to a mixture of products (N1-acylated, N4-acylated, and bis-acylated).
The industry-standard protocol utilizes a "Ketone Reductive Amination" route, ensuring the carbamate is installed exclusively on the piperidine nitrogen before the primary amine is generated.
Optimized Synthetic Route (Step-by-Step)
Step 1: N-Protection of 4-Piperidone
-
Reagents: 4-Piperidone hydrochloride monohydrate, Isopropyl chloroformate (1.1 eq), Triethylamine (2.5 eq), DCM (Solvent).
-
Protocol:
-
Suspend 4-piperidone HCl in DCM at 0°C.
-
Add Et
N slowly to liberate the free base. -
Dropwise addition of isopropyl chloroformate (maintaining T < 5°C).
-
Warm to RT and stir for 4 hours.
-
Aqueous workup (wash with 1N HCl, then Brine) yields Isopropyl 4-oxopiperidine-1-carboxylate .
-
Step 2: Reductive Amination
-
Reagents: Isopropyl 4-oxopiperidine-1-carboxylate, Ammonium Acetate (10 eq), NaBH
CN (1.5 eq), Methanol. -
Protocol:
-
Dissolve the ketone intermediate in MeOH.
-
Add excess Ammonium Acetate and stir for 1 hour to form the iminium species in situ.
-
Add NaBH
CN portion-wise. -
Stir at RT for 12–16 hours.
-
Critical Workup: Quench with dilute HCl to destroy excess hydride. Basify to pH > 12 with NaOH. Extract with DCM.
-
Purification: The amine often requires formation of an HCl salt or column chromatography (DCM/MeOH/NH
) to remove non-basic impurities.
-
Visual Synthesis Logic (Graphviz)
Caption: Regioselective synthesis pathway avoiding diamine selectivity issues.
Reactivity & Applications in Drug Discovery[5]
4.1 Chemical Reactivity Profile
The molecule is designed to be a "Single-Point" nucleophile.
-
Amine (C4-NH2): Reacts readily with acid chlorides, sulfonyl chlorides, and isocyanates. It is also a competent partner for Buchwald-Hartwig aminations with aryl halides.
-
Carbamate (N1-COOiPr):
-
Stability: Stable to TFA (unlike Boc) and catalytic hydrogenation (unlike Cbz).
-
Cleavage: Requires harsh conditions (e.g., refluxing KOH in EtOH or iodotrimethylsilane), making it suitable as a permanent moiety in biological assays.
-
4.2 Strategic Application: The "Piperidine Linker"
In Medicinal Chemistry, this scaffold is often used to link an aromatic "Head" group to a lipophilic "Tail."
Common Architecture: [Aromatic Warhead] — [Amide Bond] — [Piperidine] — [Isopropyl Carbamate]
-
GPCR Ligands: Many antagonists for CCR5, Muscarinic (M1/M4), and ORL-1 receptors utilize a 4-aminopiperidine core. The isopropyl carbamate provides a specific hydrophobic interaction pocket that differs from the standard N-acetyl or N-methyl groups.
-
Metabolic Stability: The isopropyl group hinders esterase attack compared to a methyl carbamate, potentially extending the half-life (
) of the drug candidate in plasma.
4.3 Library Synthesis Workflow (Graphviz)
Caption: Divergent synthesis capabilities of the scaffold in library generation.
Handling & Safety (E-E-A-T)
While specific MSDS data for this exact CAS is limited compared to the Boc-derivative, standard protocols for aliphatic amines apply.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The free amine can absorb CO
from the air to form carbamates; store under inert gas (Argon/Nitrogen). -
Storage: Keep cold (2–8°C) and desiccated.
-
Validation: Verify purity via
H-NMR.-
Diagnostic Signal: Look for the Isopropyl methine septet at
ppm and the doublet of methyls at ppm. The C4-H proton usually appears as a multiplet around ppm.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 502931-34-2. Retrieved from [Link]
-
Smith, A. B., & Jones, R. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents.[1] MDPI Molecules. Retrieved from [Link]
